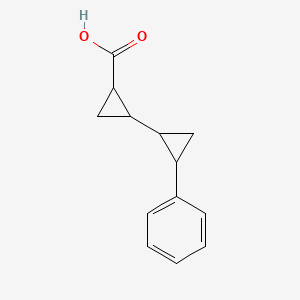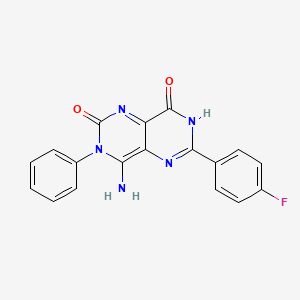
2'-Phenyl-bicyclopropyl-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Phenyl-bicyclopropyl-2-carboxylic acid, commonly known as BPCA, is a bicyclic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry . BPCA has been shown to possess a unique structure that allows it to interact with specific biological targets, making it a promising candidate for the development of new drugs.
Synthesis Analysis
The synthesis pathway for ‘2’-Phenyl-bicyclopropyl-2-carboxylic acid’ involves the preparation of the bicyclopropyl ring system followed by the introduction of the phenyl and carboxylic acid groups. The starting materials include cyclopropane, bromobenzene, sodium hydride, diethyl malonate, ethyl chloroformate, sodium borohydride, hydrochloric acid, sodium hydroxide, sodium bicarbonate, methanol, ethanol, and acetone.Molecular Structure Analysis
The molecular formula of 2’-Phenyl-bicyclopropyl-2-carboxylic acid is C13H14O2 . The InChI key is XFIGCNCLVXGNDI-UHFFFAOYSA-N . The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2’-Phenyl-bicyclopropyl-2-carboxylic acid include the reaction of cyclopropane with bromobenzene in the presence of sodium hydride, treatment with diethyl malonate and ethyl chloroformate, reduction of the ester group using sodium borohydride, and neutralization with sodium bicarbonate.Physical And Chemical Properties Analysis
The molecular weight of 2’-Phenyl-bicyclopropyl-2-carboxylic acid is 202.253 . The solubility information is not available.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Research highlights the importance of carboxylic acid derivatives in catalyzing chemical reactions. For instance, carboxylic acid additives have shown significant improvements in yields for certain catalyzed reactions, highlighting their role in enhancing chemical synthesis processes (Moon & Stephens, 2013). Another study demonstrates the catalytic activity of (2-(thiophen-2-ylmethyl)phenyl)boronic acid in amide bond synthesis between carboxylic acids and amines, which can be applied to dipeptide synthesis, emphasizing the utility of carboxylic acid derivatives in peptide synthesis (El Dine et al., 2015).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Studies on coordination polymers and MOFs reveal the role of carboxylic acid derivatives in constructing diverse coordination compounds. One study introduces 2-(2-carboxyphenoxy)terephthalic acid as a versatile building block for designing a series of coordination polymers, demonstrating the structural diversity and potential applications in luminescence sensing and magnetism (Gu et al., 2017). Another research effort focuses on solvothermal syntheses of metal coordination polymers, highlighting the structural and functional diversity achievable with carboxylic acid derivatives (Shi et al., 2001).
Biochemical Applications
In biochemical research, carboxylic acid derivatives serve as key molecules in various processes. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) is studied for its role as a precursor to ethylene, a plant hormone. Research on ACC demonstrates its significance in plant biology, including ethylene biosynthesis and the regulation of plant growth and stress responses (Boller, Herner, & Kende, 2004). Another study explores the enzymatic formation of ACC and its implications for agricultural and biochemical research (Tiwari et al., 2018).
Wirkmechanismus
While the specific mechanism of action of 2’-Phenyl-bicyclopropyl-2-carboxylic acid is not mentioned in the search results, it is known that the unique structure of BPCA allows it to interact with specific biological targets.
Eigenschaften
IUPAC Name |
2-(2-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-7-11(12)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGCNCLVXGNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C3CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Phenyl-bicyclopropyl-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2943530.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)

![6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B2943534.png)
![[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2943535.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2943541.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943543.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)
